molecular formula C12H13BrN2OS B2643462 2-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol CAS No. 1803607-76-2

2-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol

Cat. No. B2643462
CAS RN: 1803607-76-2
M. Wt: 313.21
InChI Key: QBMJRVKNGHKVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . The compound also contains a bromophenyl group, which is a phenyl group substituted with a bromine atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The bromophenyl group would add to the complexity of the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

Compounds structurally related to thiazoles and thiadiazoles, like "2-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol," have been explored for their corrosion inhibition performances on iron metal. Quantum chemical parameters and molecular dynamics simulations have shown these compounds to be effective corrosion inhibitors, indicating their potential application in protecting metals from corrosion in industrial settings (Kaya et al., 2016).

Photodynamic Therapy for Cancer Treatment

Thiazole and thiadiazole derivatives have been studied for their applications in photodynamic therapy (PDT) as photosensitizers. Their high singlet oxygen quantum yields and appropriate photodegradation quantum yields make them suitable candidates for type II photosensitizers in the treatment of cancer (Pişkin et al., 2020).

Anticancer Agents

Imidazo[2,1-b][1,3]thiazoles derived from reactions involving bromo ketones and 2-aminothiazoles have been screened for antitumor activities. Some compounds have shown moderate abilities to suppress the growth of kidney cancer cells, suggesting their potential as novel anticancer agents (Potikha & Brovarets, 2020).

Synthesis of Chiral Amino Acid Derived Compounds

Chiral amino acid-derived 3,4-dihydro-2H-benzo[b][1,4]thiazines have been synthesized for potential use in pharmaceuticals, showcasing the versatility of thiazole derivatives in synthesizing complex molecules (Parai & Panda, 2009).

properties

IUPAC Name

2-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2OS/c13-10-3-1-2-9(6-10)11-8-17-12(15-11)7-14-4-5-16/h1-3,6,8,14,16H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMJRVKNGHKVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)CNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.